Primisulfuron

Descripción

Propiedades

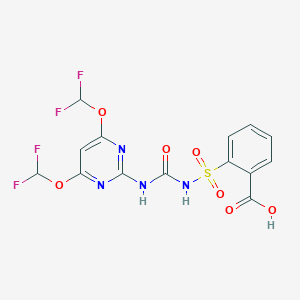

IUPAC Name |

2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4N4O7S/c15-11(16)28-8-5-9(29-12(17)18)20-13(19-8)21-14(25)22-30(26,27)7-4-2-1-3-6(7)10(23)24/h1-5,11-12H,(H,23,24)(H2,19,20,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGLBXMQFQQXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150270 | |

| Record name | Primisulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113036-87-6 | |

| Record name | Primisulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113036-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Primisulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113036876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primisulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRIMISULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UFU80LX99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Primisulfuron discovery and synthesis pathway

An In-depth Technical Guide to the Discovery and Synthesis of Primisulfuron

Introduction

This compound, a member of the sulfonylurea chemical family, is a selective post-emergence herbicide developed for the control of a wide range of grass and broadleaf weeds.[1][2] Initially marketed under trade names such as Beacon® and Rifle®, it gained prominence for its efficacy in corn (maize) crops, particularly against challenging weeds like shattercane (Sorghum bicolor) and johnsongrass (Sorghum halepense).[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound and its closely related methyl ester, This compound-methyl (B166665).

Discovery and Development

This compound-methyl was developed by CIBA-GEIGY Corporation (now part of Syngenta) and received its initial registration in the United States in 1990.[3] Its development occurred during the 1980s, a period when herbicides targeting the acetolactate synthase (ALS) enzyme were becoming globally significant due to their high efficacy at low application rates and favorable toxicological profiles.[1][4]

The discovery process was rooted in the systematic synthesis and screening of sulfonylurea derivatives to identify compounds with potent herbicidal activity and crop selectivity. The unique combination of a substituted pyrimidine (B1678525) ring and a benzoic acid derivative linked by a sulfonylurea bridge proved effective for post-emergence weed control in corn.[2][5]

Mechanism of Action: ALS Inhibition

The herbicidal activity of this compound stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][5]

-

Target Enzyme: ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[1][6] These amino acids are essential for protein synthesis and overall plant growth.

-

Inhibition: this compound binds to the ALS enzyme, blocking its catalytic function.[7] This binding is highly specific and occurs at a site distinct from the enzyme's active site.

-

Physiological Effect: The inhibition of ALS leads to a rapid depletion of valine, leucine, and isoleucine. This deficiency halts cell division and growth, particularly in the meristematic regions (growing points) of the plant.[2][6]

-

Symptomology: Following application, susceptible plants cease to grow almost immediately.[1] Visible symptoms, such as chlorosis (yellowing), stunting, and necrosis (tissue death) at the growing points, typically appear within a few days to a week, with complete plant death occurring within 10 to 20 days under optimal conditions.[1][5][6]

Chemical Synthesis Pathway

The synthesis of this compound-methyl involves the coupling of two key intermediates: a substituted phenylsulfonyl isocyanate and a substituted pyrimidine amine. A common and patented method involves the reaction between 2-(methoxycarbonyl)benzenesulfonyl isocyanate and 2-amino-4,6-bis(difluoromethoxy)pyrimidine (B1317642).

The overall synthesis can be broken down into two primary stages:

-

Synthesis of the Pyrimidine Intermediate: 2-amino-4,6-bis(difluoromethoxy)pyrimidine is synthesized from 2-amino-4,6-dihydroxypyrimidine.

-

Coupling Reaction: The pyrimidine intermediate is reacted with the benzenesulfonyl isocyanate to form the final this compound-methyl product.

Quantitative Data

The following tables summarize key quantitative data for this compound and its methyl ester.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| This compound-methyl | ||

| Chemical Formula | C₁₅H₁₂F₄N₄O₇S | [8] |

| Molar Mass | 472.34 g/mol | [8] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | ~196 °C (decomposes) | [1][3] |

| Water Solubility (25°C) | 7 mg/L (pH 5), 4100 mg/L (pH 7) | [3] |

| pKa | 5.1 (Acid) | [3] |

| Octanol/Water Partition Coefficient (Kow) | 0.059 |[3] |

Table 2: Toxicological Data

| Test | Species | Value | Source |

|---|---|---|---|

| This compound-methyl | |||

| Acute Oral LD₅₀ | Rat | > 5,050 mg/kg | [1][3] |

| Acute Dermal LD₅₀ | Rat | > 2,010 mg/kg | [1] |

| Inhalation LC₅₀ | Rat | > 4.8 mg/L | [1] |

| Aquatic Toxicity (EC₅₀, 96h) | Algae | 0.098 mg/L | [1] |

| Aquatic Toxicity (LC₅₀, 96h) | Rainbow Trout | > 100 mg/L |[1] |

Table 3: Herbicidal Efficacy

| Target Weed | Application Rate (g a.i./ha) | Growth Stage for Optimal Control | Source |

|---|---|---|---|

| Sorghum bicolor (Shattercane) | 10 - 20 | ~10 cm tall | [1] |

| Sorghum halepense (Johnsongrass) | 10 - 20 | 20 - 30 cm tall | [1] |

| Elymus repens (Couch Grass) | 10 - 20 | Actively growing |[1] |

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on established methodologies for sulfonylurea herbicides, the following represents a general approach for key experiments.

Protocol 1: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit the activity of the ALS enzyme by 50% (I₅₀).

Methodology:

-

Enzyme Extraction:

-

Homogenize young, actively growing plant tissue (e.g., etiolated corn shoots) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM MgCl₂, 10 mM sodium pyruvate, 10 µM FAD, and 10 mM cysteine).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, combine the enzyme extract with the assay buffer (e.g., 50 mM potassium phosphate pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 µM FAD).

-

Add the different concentrations of this compound to the wells. Include a control with no herbicide.

-

Incubate the reaction mixture at 30-37°C for 60 minutes.

-

-

Quantification of Acetoin:

-

Stop the enzymatic reaction by adding sulfuric acid (e.g., 50 µL of 6 N H₂SO₄). This step also initiates the non-enzymatic decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Add a colorimetric reagent solution (e.g., 0.5% creatine (B1669601) followed by 5% α-naphthol in 2.5 N NaOH).

-

Incubate at 60°C for another 15 minutes to allow color development.

-

-

Data Analysis:

-

Measure the absorbance at ~530 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the inhibition percentage against the logarithm of the herbicide concentration and determine the I₅₀ value using non-linear regression.

-

Protocol 2: Greenhouse Herbicidal Efficacy Trial

Objective: To evaluate the efficacy of this compound on target weed species at various application rates.

Methodology:

-

Plant Cultivation:

-

Sow seeds of the target weed species (e.g., Sorghum halepense) and the crop species (e.g., corn) in pots containing a standard potting mix.

-

Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

-

Herbicide Application:

-

When the weed plants reach the desired growth stage (e.g., 3-4 leaf stage or ~20 cm height), apply this compound.

-

Prepare a range of application rates by diluting a commercial formulation (e.g., Beacon® 75% water-dispersible granules) in water. Include an untreated control group.

-

Apply the herbicide solution using a calibrated track sprayer to ensure uniform coverage.

-

-

Evaluation:

-

Return the plants to the greenhouse.

-

Visually assess herbicidal injury at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete plant death).

-

At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each pot.

-

-

Data Analysis:

-

Dry the harvested biomass in an oven at ~70°C until a constant weight is achieved.

-

Measure the dry weight for each treatment.

-

Calculate the percent reduction in biomass for each herbicide rate compared to the untreated control.

-

Analyze the data using analysis of variance (ANOVA) and determine the GR₅₀ (the dose required to cause a 50% reduction in growth).

-

Conclusion

This compound is a significant sulfonylurea herbicide that provides effective post-emergence control of key weeds in corn. Its discovery was a result of targeted chemical synthesis programs aimed at optimizing the sulfonylurea structure for herbicidal activity. Its mode of action, the inhibition of the essential ALS enzyme, provides high efficacy at low use rates. Understanding the synthesis, mechanism, and biological activity of this compound is crucial for its effective use in integrated weed management programs and for the development of new herbicidal compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. Inhibition of Plant Acetolactate Synthase by Nicosulfuron, Rimsulfuron, and Their Mixture DPX-79406 | Weed Science | Cambridge Core [cambridge.org]

- 8. This compound-methyl | C15H12F4N4O7S | CID 101525 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Primisulfuron on Acetolactate Synthase (ALS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primisulfuron-methyl is a potent sulfonylurea herbicide that effectively controls a broad spectrum of weeds. Its primary mode of action is the specific inhibition of acetolactate synthase (ALS), a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs). This guide provides a comprehensive technical overview of the molecular interactions between this compound and ALS, the resulting physiological consequences in plants, and the mechanisms of resistance. Detailed experimental protocols, quantitative inhibitory data, and visual representations of key pathways and workflows are presented to support research and development in herbicide science and crop protection.

Introduction: The Role of Acetolactate Synthase in Plant Metabolism

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme (EC 2.2.1.6) located in the chloroplasts of plant cells. It catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1][2] These amino acids are fundamental building blocks for protein synthesis and are vital for normal plant growth and development.[1] The ALS enzyme is a target for several classes of herbicides due to its absence in animals, which obtain BCAAs through their diet, conferring low mammalian toxicity to these compounds.[3][4]

The biosynthesis of BCAAs begins with the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate (the precursor to valine and leucine) or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to produce α-aceto-α-hydroxybutyrate (the precursor to isoleucine).[3]

This compound's Mechanism of Inhibition

This compound, a member of the sulfonylurea class of herbicides, is a highly specific and potent inhibitor of the ALS enzyme.[5]

Binding to the ALS Enzyme

This compound acts as a slow-binding, reversible inhibitor of ALS.[1] It binds to a site on the enzyme that is distinct from the active site but allosterically blocks substrate access.[6] This binding prevents the substrates, pyruvate and α-ketobutyrate, from entering the catalytic site, thereby halting the production of α-acetolactate and α-aceto-α-hydroxybutyrate.[3] The high affinity of sulfonylureas for the ALS enzyme accounts for their efficacy at very low application rates.[2]

Inhibitory Kinetics

Physiological Consequences of ALS Inhibition

The inhibition of ALS by this compound triggers a cascade of physiological events that ultimately lead to plant death.

Depletion of Branched-Chain Amino Acids

The primary consequence of ALS inhibition is the rapid depletion of the intracellular pools of valine, leucine, and isoleucine. This cessation of BCAA synthesis halts protein production, which is essential for cell division and growth.[9]

Downstream Signaling Pathways

The starvation for BCAAs activates complex signaling networks within the plant, primarily involving the Target of Rapamycin (TOR) and Sucrose Non-fermenting 1-Related protein Kinase 1 (SnRK1) pathways.[10][11]

-

TOR Pathway: The TOR kinase is a central regulator of cell growth and proliferation. Under nutrient-rich conditions, including sufficient amino acid levels, TOR is active and promotes anabolic processes. Amino acid starvation, induced by this compound, leads to the inactivation of TOR, which in turn suppresses protein synthesis and cell growth.[10][11]

-

SnRK1 Pathway: SnRK1 is a key energy sensor that is activated under conditions of low energy and nutrient stress. The depletion of BCAAs can lead to an energy-deprived state, activating SnRK1. Activated SnRK1 promotes catabolic processes to remobilize resources and inhibits energy-consuming processes like growth.

The interplay between the TOR and SnRK1 pathways orchestrates the plant's response to the metabolic stress induced by this compound, leading to a global shutdown of growth and development.

Visible Symptoms of Phytotoxicity

Following the application of this compound, susceptible plants exhibit a characteristic set of symptoms. Initially, there is a cessation of growth in the meristematic regions (growing points).[5] This is followed by the appearance of chlorosis (yellowing) and necrosis (tissue death) in young leaves and growing points, typically within one to two weeks.[4] In some cases, reddish or purplish discoloration of veins may also be observed.[4]

Molecular Basis of Resistance to this compound

The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed populations. The primary mechanism of resistance to this compound is target-site modification.[10][12]

Target-Site Mutations

Single nucleotide polymorphisms (SNPs) in the ALS gene can result in amino acid substitutions at specific, highly conserved positions. These substitutions alter the three-dimensional structure of the herbicide-binding site, reducing the affinity of this compound for the enzyme.[12][13] Common amino acid substitutions conferring resistance to sulfonylureas occur at positions such as Proline-197 and Tryptophan-574.[10][12] The specific mutation determines the level of resistance and the cross-resistance profile to other ALS-inhibiting herbicides.[10]

Enhanced Metabolism

A secondary mechanism of resistance is enhanced metabolism, where resistant plants can more rapidly detoxify the herbicide before it reaches the target site.[1] This is often mediated by cytochrome P450 monooxygenases.[12]

Quantitative Data on this compound Inhibition

The following table summarizes available quantitative data on the inhibition of ALS by this compound and other sulfonylureas.

| Herbicide | Plant Species | Biotype | IC50 (µM) | Resistance Level (Fold) | Reference |

| This compound | Shattercane (Sorghum bicolor) | Susceptible | - | - | [10] |

| This compound | Shattercane (Sorghum bicolor) | Resistant (P2-205) | - | 4-12 | [10] |

| This compound | Shattercane (Sorghum bicolor) | Resistant (P8-30) | - | 4-12 | [10] |

| This compound | Shattercane (Sorghum bicolor) | Resistant (P9-102) | - | 4-12 | [10] |

| Nicosulfuron (B1678754) | Various Weeds | Susceptible | 0.01 - 10 | - | [1] |

| Rimsulfuron | Various Weeds | Susceptible | 0.01 - 10 | - | [1] |

| Chlorsulfuron | Barley (Hordeum vulgare) | Susceptible | Ki = 0.068 (initial), 0.003 (steady-state) | - | [7] |

Detailed Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This colorimetric assay measures the activity of ALS by quantifying the formation of acetoin, a product of the acid-catalyzed decarboxylation of α-acetolactate.

Materials:

-

Fresh, young leaf tissue (e.g., from pea or spinach)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 10 mM pyruvate, 5 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (B142953) (DTT), and 10 µM FAD.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5), 100 mM pyruvate, 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate (TPP), and 10 µM FAD.

-

This compound stock solution (in DMSO) and serial dilutions.

-

6 N H₂SO₄

-

Creatine (B1669601) solution (0.5% w/v in water)

-

α-naphthol solution (5% w/v in 2.5 N NaOH)

-

Microplate reader

Procedure:

-

Enzyme Extraction:

-

Harvest approximately 1-2 g of fresh leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in 5-10 mL of ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude ALS enzyme extract. Keep the extract on ice.

-

-

Enzyme Assay:

-

In a 96-well microplate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the appropriate this compound dilution (or DMSO for the control) to each well.

-

Initiate the reaction by adding 40 µL of the crude enzyme extract to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of α-acetolactate to acetoin.

-

Incubate the plate at 60°C for 15 minutes.

-

-

Color Development and Measurement:

-

Add 50 µL of the creatine solution to each well.

-

Add 50 µL of the α-naphthol solution to each well.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Whole-Plant Herbicide Resistance Screening

This protocol outlines a dose-response bioassay to determine the level of resistance in a weed population.[3][14]

Materials:

-

Seeds from suspected resistant and known susceptible weed populations.

-

Pots with a standard potting mix.

-

Controlled environment growth chamber or greenhouse.

-

This compound formulation and appropriate adjuvants.

-

Laboratory spray chamber.

Procedure:

-

Plant Growth:

-

Sow seeds of both suspected resistant and susceptible populations in pots.

-

Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod) until they reach the 3-4 leaf stage.

-

-

Herbicide Application:

-

Prepare a series of this compound concentrations, typically ranging from 1/8th to 8 times the recommended field rate. Include an untreated control.

-

Apply the herbicide solutions to the plants using a laboratory spray chamber to ensure uniform coverage.

-

-

Assessment:

-

Return the plants to the growth chamber.

-

After 21 days, visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death).

-

Harvest the above-ground biomass and determine the fresh and dry weights.

-

-

Data Analysis:

-

Calculate the percent growth reduction for each herbicide dose relative to the untreated control.

-

Plot the percent growth reduction against the logarithm of the herbicide dose to determine the GR50 (the dose causing 50% growth reduction).

-

The resistance index (RI) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

-

Visualizations of Key Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Workflow for Resistance Mechanism Determination

Caption: Experimental workflow for determining the mechanism of this compound resistance.

Conclusion

This compound's potent herbicidal activity stems from its highly specific inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids. This inhibition leads to a cascade of events, including the shutdown of protein synthesis and cell growth, ultimately resulting in plant death. The evolution of resistance, primarily through target-site mutations in the ALS gene, poses a significant challenge to the continued efficacy of this compound and other ALS-inhibiting herbicides. A thorough understanding of the molecular mechanisms of action and resistance is crucial for the development of sustainable weed management strategies and the design of novel herbicides. The experimental protocols and data presented in this guide provide a foundation for further research in this critical area of agricultural science.

References

- 1. Inhibition of Plant Acetolactate Synthase by Nicosulfuron, Rimsulfuron, and Their Mixture DPX-79406 | Weed Science | Cambridge Core [cambridge.org]

- 2. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. benchchem.com [benchchem.com]

- 4. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 5. A Regulatory Hierarchy of the Arabidopsis Branched-Chain Amino Acid Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Aspects on Inhibition of Plant Acetolactate Synthase by Chlorsulfuron and Imazaquin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Homeostasis of branched-chain amino acids is critical for the activity of TOR signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homeostasis of branched-chain amino acids is critical for the activity of TOR signaling in Arabidopsis | eLife [elifesciences.org]

- 12. Frontiers | ALS gene overexpression and enhanced metabolism conferring Digitaria sanguinalis resistance to nicosulfuron in China [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Primisulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primisulfuron-methyl, a member of the sulfonylurea class of herbicides, is a selective post-emergence herbicide used to control a variety of grass and broadleaf weeds, primarily in corn.[1][2] Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of essential branched-chain amino acids in susceptible plants.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound-methyl, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical Identity

| Identifier | Value |

| IUPAC Name | methyl 2-[[[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]amino]carbonyl]amino]sulfonyl]benzoate[5] |

| CAS Name | methyl 2-[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoate[6] |

| CAS Number | 86209-51-0[5] |

| Molecular Formula | C₁₅H₁₂F₄N₄O₇S[5] |

| Molecular Weight | 468.34 g/mol [6] |

| SMILES | COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F[7] |

| InChI Key | ZTYVMAQSHCZXLF-UHFFFAOYSA-N[5] |

Molecular Structure:

Figure 1: Chemical structure of this compound-methyl.

Physical and Chemical Properties

The physical and chemical properties of this compound-methyl are summarized in the tables below. These properties are crucial for understanding its environmental fate, behavior, and formulation development.

General Physical Properties

| Property | Value | Reference |

| Physical State | Colorless or white solid; Colorless crystals | [8] |

| Melting Point | 194.8-197.4 °C (with decomposition) | [8] |

| Density | 1.61 g/cm³ at 20 °C | [8] |

| Vapor Pressure | <5 x 10⁻³ mPa (<3.75 x 10⁻⁸ mm Hg) at 25 °C | [8] |

Solubility

| Solvent | Solubility (at 25 °C) | Reference |

| Water (pH 5) | 1 ppm | [9] |

| Water (pH 6) | 9 ppm | [9] |

| Water (pH 7) | 70 ppm | [9] |

| Water (pH 8) | 600 ppm | [9] |

| Water (pH 9) | 4500 ppm | [9] |

| Acetone | 35,000 mg/L | [8] |

| Ethanol | 1,000 mg/L | [8] |

| Toluene | 570 mg/L | [8] |

| n-Octanol | 7.7 mg/L | [8] |

| n-Hexane | 1.5 mg/L | [8] |

Chemical Properties and Stability

| Property | Value | Reference |

| pKa | 5.1 | [8] |

| Octanol-Water Partition Coefficient (log Kow) | 0.06 (at 25 °C, unstated pH) | [8] |

| Hydrolysis (at 50 °C) | DT₅₀ 10 hours (pH 3 and pH 5), >300 hours (pH 7 and pH 9), 120 hours (pH 10) | [8] |

| Stability | Stable up to 100 °C | [8] |

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound-methyl's herbicidal activity is derived from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell division in plants.[3][10] By blocking ALS, this compound-methyl effectively halts plant growth, leading to the eventual death of susceptible weed species.

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-methyl.

Experimental Protocols

The following sections outline standardized methodologies for determining the key physicochemical properties of this compound-methyl. These protocols are based on internationally recognized guidelines.

Determination of Melting Point (Adapted from OECD Guideline 102)

This method describes the determination of the melting point of a chemical substance.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. The capillary method is commonly used.

Apparatus:

-

Melting point apparatus with a heated block and a means to control and measure the temperature accurately.

-

Glass capillary tubes, sealed at one end.

-

Thermometer or calibrated temperature sensor.

Procedure:

-

Dry the this compound-methyl sample thoroughly.

-

Finely powder the sample.

-

Introduce the powdered sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a rate of approximately 10-20 °C/min.

-

Observe the sample. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

-

For a more precise determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the expected melting point is approached.

Determination of Water Solubility (Adapted from OECD Guideline 105)

This guideline describes the flask method for determining the water solubility of substances.

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after equilibration.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

pH meter.

Procedure:

-

Add an excess amount of this compound-methyl to a flask containing purified water of a known pH.

-

Seal the flask and agitate it in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).

-

After equilibration, allow the mixture to stand to let suspended particles settle.

-

Centrifuge an aliquot of the aqueous phase to remove any undissolved particles.

-

Carefully withdraw a sample from the supernatant for analysis.

-

Determine the concentration of this compound-methyl in the sample using a validated analytical method.

-

Repeat the procedure at different pH values as solubility is pH-dependent.

Determination of n-Octanol/Water Partition Coefficient (Adapted from OECD Guideline 107 - Shake-Flask Method)

This method determines the partition coefficient (Kow) of a substance between n-octanol and water.

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient.

Apparatus:

-

Centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for quantification.

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of this compound-methyl in either n-octanol or water.

-

Add the stock solution to a centrifuge tube containing the appropriate volumes of pre-saturated n-octanol and water. The total volume and the volume ratio of the two phases should be chosen based on the expected Kow.

-

Stopper the tube and shake it vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound-methyl in both the n-octanol and water phases using a suitable analytical method.

-

Calculate the partition coefficient (Kow) as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as log Kow.

Determination of Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the rate of hydrolysis.

Apparatus:

-

Sterile glass vessels with stoppers.

-

Constant temperature incubator or water bath.

-

pH meter.

-

Analytical instrument for quantification.

Procedure:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Dissolve a known concentration of this compound-methyl in each buffer solution.

-

Incubate the solutions at a constant temperature (e.g., 50 °C for a preliminary test, or lower temperatures for the main study) in the dark.

-

At appropriate time intervals, withdraw samples from each solution.

-

Analyze the samples to determine the concentration of the remaining this compound-methyl.

-

Plot the concentration of this compound-methyl versus time for each pH.

-

Determine the rate constant of hydrolysis and the half-life (DT₅₀) for each pH value.

References

- 1. Water Solubility | Scymaris [scymaris.com]

- 2. oecd.org [oecd.org]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. medkoo.com [medkoo.com]

- 6. This compound-methyl [drugfuture.com]

- 7. This compound-methyl | C15H12F4N4O7S | CID 101525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

Primisulfuron CAS Number 113036-87-6

An In-depth Technical Guide to Primisulfuron (CAS No. 113036-87-6)

Introduction

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea chemical family.[1][2] It is primarily utilized for the control of a wide range of grassy and broadleaf weeds in agricultural applications, particularly in corn cultivation.[1][3][4] The biologically active form is typically its methyl ester, this compound-methyl (CAS No. 86209-51-0), which shares similar toxicological and environmental characteristics with the parent acid.[1][5] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile, tailored for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound-methyl is a colorless, crystalline solid.[1] Its properties are summarized in the table below. Data for the parent acid, this compound, is less commonly reported as the methyl ester is the active species used in commercial formulations.

Table 1: Physicochemical Properties of this compound and this compound-methyl

| Property | This compound-methyl | This compound |

| CAS Number | 86209-51-0[6][7] | 113036-87-6[1][7] |

| Molecular Formula | C15H12F4N4O7S[5][8] | C14H10F4N4O7S[9] |

| Molar Mass | 468.3 g/mol [8] | 454.31 g/mol [9] |

| Melting Point | 203.1 °C[1][7] | 196 °C[9] |

| Vapor Pressure | <3 x 10⁻¹⁰ mm Hg at 20 °C[8] | 0.000001 mPa[1] |

| Water Solubility | 70 mg/L at 20 °C[1]; 1 ppm at pH 5, 600 ppm at pH 8[2] | 7 mg/L[9] |

| Octanol-Water Partition Coefficient (Kow) | 1.15[10] | 0.1987[1] |

| Soil Adsorption Coefficient (Koc) | 50 (estimate)[1][2] | Not available |

Mechanism of Action

This compound is a potent and selective inhibitor of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell growth.[3][9] By blocking ALS, this compound rapidly halts cell division and growth in the meristematic regions of susceptible plants.[1][2] This inhibition leads to chlorosis and necrosis, with complete desiccation of the weed occurring within 10 to 20 days under optimal conditions.[6][9] This enzyme is absent in animals, which is a primary reason for the herbicide's low toxicity to mammals.[11]

Synthesis and Formulation

Synthesis

The commercial production of this compound-methyl involves a multi-step chemical synthesis. A key step is the reaction of 2-sulfamoylchloride benzoic acid with 2-amino-4,6-difluoromethoxypyrimidine.[8] An alternative patented process describes the reaction of a nitrogen-containing heterocycle compound precursor, 2-amino-4,6-bis(difluoromethoxy)pyrimidine, with adjacent methoxycarbonyl benzenesulfonyl isocyanate in an acetonitrile (B52724) solvent to yield the final product.[12]

Formulation

This compound-methyl is commercially available as water-dispersible granules (WG), typically at a concentration of 75% active ingredient, often packaged in water-soluble bags.[1][2][6] These formulations are mixed with water for application as a post-emergence spray.[6]

Experimental Protocols: Analytical Methods

The determination of this compound-methyl and its metabolites in environmental matrices like soil and water is critical for regulatory and research purposes. Standard methods often employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.

Method for Water Analysis (EPA GRM070.01A)

This method is designed for the analysis of this compound-methyl (CGA136872) and its metabolites in groundwater.[13]

-

Principle : Direct injection of an acidified water sample onto a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system.[13]

-

Sample Preparation :

-

Transfer a 20 mL aliquot of the water sample into a 50 mL polypropylene (B1209903) centrifuge tube.[13]

-

Acidify the sample with acetic acid to a 0.1% level.[13]

-

The sample is then ready for direct injection into the LC-MS/MS system.[13]

-

-

Instrumentation : High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[13]

-

Quantitation : A calibration curve is constructed using at least five levels of matrix-matched standard solutions, typically ranging from 0.01 ng/mL to 1 ng/mL.[13]

-

Limit of Quantitation (LOQ) : 0.05 ppb (μg/L) for this compound-methyl and its key metabolites in groundwater.[13]

Method for Soil Analysis (EPA GRM070.02A)

This method details the extraction and analysis of this compound-methyl from soil samples.[14]

-

Principle : Solvent extraction followed by liquid-liquid partitioning, solid-phase extraction cleanup, and final determination by HPLC-UV or optionally by LC-MS/MS for complex matrices.[14]

-

Extraction :

-

Extract residues from a soil sample by shaking for one hour at room temperature with a 90/8/2 (v/v/v) solution of acetonitrile/water/concentrated NH₄OH.[14]

-

-

Cleanup :

-

Evaporate an aliquot of the extract and dilute with 0.1 M Na₂CO₃ solution.[14]

-

Partition the alkaline aqueous solution with toluene.[14]

-

Acidify the aqueous phase with phosphoric acid and partition again with dichloromethane (B109758).[14]

-

Evaporate the dichloromethane and perform a final cleanup using an Alumina Sep-Pak solid-phase extraction cartridge.[14]

-

-

Instrumentation : HPLC with UV detection at 234 nm or an LC-MS/MS system.[10][14]

-

Limit of Quantitation (LOQ) : 0.01 ppm (mg/kg) for this compound-methyl in soil.[14]

Toxicology Profile

This compound-methyl exhibits low acute toxicity to mammals and is classified as a Toxicity Category III or IV pesticide.[1][6] The EPA has classified it as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity.[6][8]

Table 2: Acute Toxicity of this compound-methyl

| Study | Species | Route | Value | Toxicity Category | Reference(s) |

| LD₅₀ | Rat | Oral | >5050 mg/kg | IV (Practically Non-toxic) | [1][6][8] |

| LD₅₀ | Rabbit, Rat | Dermal | >2010 mg/kg | III (Slightly Toxic) | [1][6][8] |

| LC₅₀ (4-hour) | Rat | Inhalation | >4.8 mg/L | III (Slightly Toxic) | [1] |

| Eye Irritation | Rabbit | - | Slight irritation, cleared within 3 days | III | [1] |

| Skin Irritation | Rabbit | - | Slight irritation | IV | [1][8] |

| Skin Sensitization | Guinea Pig | - | Not a sensitizer | - | [1] |

Table 3: Ecotoxicity of this compound-methyl

| Study | Species | Value | Toxicity Level | Reference(s) |

| Avian LD₅₀ | Bobwhite Quail, Mallard Duck | >2150 mg/kg | Practically Non-toxic | [6] |

| Avian Dietary LC₅₀ | Bobwhite Quail | >5000 ppm | Practically Non-toxic | [6] |

| Fish LC₅₀ (96-hour) | Rainbow Trout | >13 mg/L | Slightly Toxic | [1] |

| Fish LC₅₀ (96-hour) | Bluegill Sunfish | >48 mg/L | Slightly Toxic | [1] |

| Aquatic Invertebrate (Chronic NOEL) | Daphnia magna | 0.41 ppm | - | [6] |

| Estuarine Invertebrate LC₅₀ | Mysid Shrimp | 16 ppm | Slightly Toxic | [6] |

| Bee Acute Contact LD₅₀ | Honey Bee (Apis mellifera) | >100 µ g/bee | Practically Non-toxic | [1][6] |

Metabolism and Environmental Fate

Metabolism

In rats, the primary metabolic pathway for this compound-methyl involves hydroxylation of the pyrimidine (B1678525) ring, followed by hydrolysis or conjugation with glucuronic acid.[8] A significant portion is excreted unchanged in feces and urine.[6] In maize, the herbicide is metabolized to the O-glucoside of 5-hydroxy-primisulfuron, rendering the crop tolerant.[8]

Environmental Fate and Degradation

This compound-methyl has a low to moderate persistence in the soil, with reported field half-lives ranging from approximately 4 to 30 days, influenced by soil type and conditions.[1][8]

-

Hydrolysis : Degradation is highly dependent on pH. It is stable in neutral and alkaline solutions but hydrolyzes more rapidly under acidic conditions. The half-life at 25°C is reported as 22 days at pH 5, while being significantly longer at pH 7 and 9.[1][6][9]

-

Soil Degradation : Aerobic conditions enhance breakdown in soil.[1] Due to its water solubility and poor sorption to soil particles (Koc ≈ 50), it has the potential to be mobile, though field studies have shown limited leaching below the surface layer.[1]

-

Photodegradation : Direct photolysis is generally not a major degradation pathway, but degradation can occur rapidly upon exposure to UV light at a wavelength of 254 nm.[9][15]

Table 4: Degradation Half-Life (DT₅₀) of this compound

| Condition | pH | Temperature | Half-Life | Reference(s) |

| Hydrolysis | 3 | 50 °C | 10 hours | [8] |

| Hydrolysis | 5 | 50 °C | 10 hours | [8] |

| Hydrolysis | 5 | 25 °C | 22 days | [1] |

| Hydrolysis | 7 | 50 °C | >300 hours | [8] |

| Hydrolysis | 9 | 50 °C | >300 hours | [8] |

| Soil (Field) | Various | Field Conditions | 4 to 60 days | [1] |

Weed Resistance

The repeated use of ALS-inhibiting herbicides, including this compound, has led to the evolution of resistant weed biotypes.[16] The primary mechanism of resistance is a target-site mutation in the ALS gene, which reduces the binding affinity of the herbicide to the enzyme.[16][17] For example, a resistant shattercane (Sorghum bicolor) biotype was found to have an altered ALS that was significantly less sensitive to this compound inhibition (I₅₀ value of 231 µM) compared to the susceptible biotype (I₅₀ of 0.025 µM).[17]

References

- 1. EXTOXNET PIP - this compound-METHYL [extoxnet.orst.edu]

- 2. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. chem.garden [chem.garden]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. chembk.com [chembk.com]

- 8. This compound-methyl | C15H12F4N4O7S | CID 101525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. CN1436463A - Synthesis process of this compound-methy and other fluoric hebicide - Google Patents [patents.google.com]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. corteva.com [corteva.com]

- 17. Mechanism of this compound resistance in a shattercane (Sorghum bicolor) biotype | Weed Science | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Molecular Structure of Primisulfuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primisulfuron is a potent sulfonylurea herbicide that selectively controls a wide range of grass and broadleaf weeds in corn and other crops. Its efficacy stems from the specific inhibition of the plant enzyme acetolactate synthase (ALS), a crucial component in the biosynthesis of branched-chain amino acids. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical and physical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in herbicide development, crop science, and related fields.

Chemical Identity and Physical Properties

This compound, with the systematic IUPAC name 2-[[[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]amino]carbonyl]amino]sulfonyl]benzoic acid, is a colorless crystalline solid.[1] Its molecular and physical properties are summarized in the tables below. The data presented includes information for both this compound and its methyl ester derivative, this compound-methyl, which is also used as a herbicide.

Table 1: Chemical Identifiers of this compound and this compound-methyl

| Identifier | This compound | This compound-methyl |

| CAS Number | 113036-87-6[1] | 86209-51-0[2] |

| Chemical Formula | C₁₄H₁₀F₄N₄O₇S[1] | C₁₅H₁₂F₄N₄O₇S[2] |

| SMILES | C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F[1] | COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(OC(F)F)=CC(OC(F)F)=N2[2] |

| InChI | InChI=1S/C14H10F4N4O7S/c15-11(16)28-8-5-9(29-12(17)18)20-13(19-8)21-14(25)22-30(26,27)7-4-2-1-3-6(7)10(23)24/h1-5,11-12H,(H,23,24)(H2,19,20,21,22,25)[1] | InChI=1S/C15H12F4N4O7S/c1-28-11(24)7-4-2-3-5-8(7)31(26,27)23-15(25)22-14-20-9(29-12(16)17)6-10(21-14)30-13(18)19/h2-6,12-13H,1H3,(H2,20,21,22,23,25)[2] |

| InChIKey | GPGLBXMQFQQXDV-UHFFFAOYSA-N[1] | ZTYVMAQSHCZXLF-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties of this compound and this compound-methyl

| Property | This compound | This compound-methyl |

| Molar Mass | 454.31 g/mol [1] | 468.34 g/mol [2] |

| Appearance | Colorless crystalline solid[1] | Colorless, crystalline solid[3] |

| Melting Point | 196 °C[1] | 203.1 °C[3] |

| Solubility in Water | 7 mg/L[1] | 70 mg/L at 20 °C[3] |

| Density | 1.7 g/cm³[1] | Not available |

| Vapor Pressure | Not available | < 0.000001 mPa[3] |

| pKa | Not available | 5.1[4] |

| LogP | Not available | 0.1987[3] |

Molecular Structure

The chemical structure of this compound consists of a central sulfonylurea bridge connecting a benzoic acid moiety and a difluoromethoxy-substituted pyrimidine (B1678525) ring. The presence of the acidic proton on the benzoic acid group is a key feature of the parent compound, while in this compound-methyl, this proton is replaced by a methyl group.

Experimental Protocols

Synthesis of this compound-methyl

A plausible synthetic route to this compound-methyl involves the reaction of 2-(aminosulfonyl)benzoic acid methyl ester with a pyrimidinyl isocyanate derivative. A general, two-step procedure is outlined below, based on a patent for the synthesis of related compounds.

Step 1: Synthesis of 2-amino-4,6-bis(difluoromethoxy)pyrimidine (B1317642)

-

To a solution of 2-amino-4,6-dihydroxypyrimidine (B16511) in a suitable solvent (e.g., acetonitrile), a fluorinating agent such as difluorocarbene (generated in situ) is added.

-

The reaction is typically carried out at an elevated temperature and may require a catalyst.

-

The product is isolated and purified using standard techniques like crystallization or chromatography.

Step 2: Synthesis of this compound-methyl

-

2-(Aminosulfonyl)benzoic acid methyl ester is reacted with phosgene (B1210022) or a phosgene equivalent to form the corresponding isocyanate.

-

The resulting isocyanate is then reacted with 2-amino-4,6-bis(difluoromethoxy)pyrimidine in an inert solvent (e.g., dichloromethane, acetonitrile) in the presence of a base (e.g., triethylamine) to yield this compound-methyl.

-

The final product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

While specific, detailed experimental parameters for this compound are not widely published, a general approach for its spectroscopic characterization is described here.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

A deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃) would be used to dissolve the sample.

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Expected ¹H NMR signals would include resonances for the aromatic protons of the benzoic acid ring, the pyrimidine ring proton, the N-H protons of the sulfonylurea bridge, and the methoxy (B1213986) protons in the case of this compound-methyl.

-

Expected ¹³C NMR signals would show resonances for all unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic and heterocyclic carbons, and the methoxy carbons.

Mass Spectrometry (MS)

-

Mass spectra would be obtained using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

The analysis would be performed in both positive and negative ion modes to obtain comprehensive fragmentation data.

-

The accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) would be determined to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the fragmentation pathways, providing structural confirmation. Key fragment ions would be expected from the cleavage of the sulfonylurea bridge.

Infrared (IR) Spectroscopy

-

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample could be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory).

-

Characteristic absorption bands would be expected for the N-H stretching of the urea (B33335) and sulfonamide groups, the C=O stretching of the urea and carboxylic acid/ester groups, the S=O stretching of the sulfonyl group, and the C-O and C-F stretching vibrations of the difluoromethoxy groups.

X-ray Crystallography

A definitive three-dimensional structure of this compound could be determined by single-crystal X-ray diffraction.

-

Single crystals of sufficient quality would be grown by slow evaporation of a suitable solvent.

-

X-ray diffraction data would be collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The crystal structure would be solved and refined using specialized software to determine bond lengths, bond angles, and the overall molecular conformation.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound exerts its herbicidal activity by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1] As these amino acids are essential for protein synthesis and cell growth, inhibition of ALS leads to a cessation of plant development and ultimately, plant death.

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of this compound on ALS, adapted from methods used for other sulfonylurea herbicides.

1. Enzyme Extraction:

-

Fresh, young plant tissue (e.g., from a susceptible weed species) is harvested and immediately frozen in liquid nitrogen.

-

The frozen tissue is ground to a fine powder and homogenized in an ice-cold extraction buffer (e.g., phosphate (B84403) buffer containing pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, and FAD).

-

The homogenate is centrifuged at high speed, and the supernatant containing the crude enzyme extract is collected.

2. Enzyme Assay:

-

The assay is typically performed in a microplate format.

-

A reaction mixture is prepared containing the assay buffer, the enzyme extract, and various concentrations of this compound (or a solvent control).

-

The reaction is initiated by the addition of the substrate, pyruvate.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

-

The reaction is stopped by the addition of acid (e.g., H₂SO₄). This also catalyzes the decarboxylation of the product, acetolactate, to acetoin (B143602).

-

A colorimetric reaction is then performed by adding α-naphthol and creatine, which react with acetoin to form a colored complex.

-

The absorbance is measured at a specific wavelength (e.g., 530 nm) using a microplate reader.

3. Data Analysis:

-

The percentage of ALS inhibition is calculated for each this compound concentration relative to the control.

-

The IC₅₀ value (the concentration of inhibitor required to cause 50% enzyme inhibition) is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of the herbicide this compound. While a complete set of experimentally determined data for its synthesis and spectroscopic characterization is not fully available in the public literature, this guide has compiled the known chemical and physical properties and presented representative experimental protocols based on established methods for related compounds. The elucidation of its mechanism of action as a potent inhibitor of acetolactate synthase provides a clear understanding of its herbicidal efficacy. This information serves as a foundational resource for researchers in the fields of agricultural science, weed management, and the development of new herbicidal agents. Further research to fill the existing gaps in the experimental data for this compound would be a valuable contribution to the scientific community.

References

Primisulfuron solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Primisulfuron in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, intended for researchers, scientists, and professionals in drug development. The document presents quantitative solubility data, details on experimental methodologies, and a visual representation of the experimental workflow.

Overview of this compound

This compound is a selective post-emergence herbicide belonging to the sulfonylurea class of chemicals. It is primarily used to control a variety of grassy and broadleaf weeds in corn cultivation. Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids, thereby halting cell division and plant growth[1]. The active ingredient is often formulated as This compound-methyl (B166665). For the purpose of this guide, the solubility data pertains to this compound-methyl, as this is the form for which data is most readily available.

Solubility of this compound-Methyl in Organic Solvents

The solubility of a compound in different organic solvents is a critical physicochemical property that influences its formulation, efficacy, and environmental fate. The following table summarizes the available quantitative data for the solubility of this compound-methyl in a range of organic solvents.

| Organic Solvent | Solubility (mg/L) | Temperature (°C) | Source |

| Acetone | 35,000 | 25 | [2] |

| Acetone | 34,000 | 25 | [3] |

| Acetone | 45,000 | 20 | [4] |

| Ethanol | 1,000 | 25 | [2][3] |

| Toluene | 570 | 25 | [2][3] |

| Toluene | 5,790 | 20 | [4] |

| n-Octanol | 7.7 | 25 | [2][3] |

| n-Octanol | 130 | 20 | [4] |

| n-Hexane | 1.5 | 25 | [2] |

| Cyclohexanone | - | 20 | [5] |

| Methylene Chloride | - | 20 | [5] |

| Methanol | - | 20 | [5] |

| Isopropanol | - | 20 | [5] |

| Xylene | - | 20 | [5] |

| Acetonitrile (B52724) | >1450 | 25 | [6] |

Note: Some sources indicate solubility without providing specific quantitative values. For instance, this compound-methyl is described as soluble ("s.s.") in acetone, cyclohexane, isopropanol, methanol, and xylene[7]. Methylene chloride and acetonitrile are also used as solvents in analytical methods, indicating solubility[8][9].

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the reviewed literature, a standard and widely accepted method is the shake-flask technique[10]. This method is suitable for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound-methyl (analytical standard)

-

Selected organic solvent (HPLC grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound-methyl to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is necessary to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the controlled temperature for a period to allow the excess solid to settle. Subsequently, centrifuge the sample to further separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is crucial to sample from the upper portion of the liquid. The collected sample should be immediately filtered through a syringe filter to remove any remaining particulate matter. A precise dilution of the filtrate may be necessary to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the filtered and diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of this compound-methyl in the same solvent is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The experiment should be repeated at least three times to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Signaling Pathways

The user request included a requirement for diagrams of signaling pathways. However, the topic of this compound solubility in organic solvents does not involve biological signaling pathways. This compound's mode of action as a herbicide involves the inhibition of the acetolactate synthase (ALS) enzyme in plants, which is part of the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine). A diagram for this biochemical pathway is provided below for informational purposes, as it is central to the function of this compound.

Caption: Inhibition of the ALS pathway by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound-methyl | C15H12F4N4O7S | CID 101525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. This compound-methyl (Ref: CGA 136872) [sitem.herts.ac.uk]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. epa.gov [epa.gov]

- 7. EXTOXNET PIP - this compound-METHYL [extoxnet.orst.edu]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Environmental Fate and Behavior of Primisulfuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and behavior of primisulfuron. This compound is a selective post-emergence herbicide used for controlling grassy and broadleaf weeds.[1] Understanding its journey and persistence in the environment is critical for assessing its ecological impact and ensuring its responsible use. This document synthesizes key data on its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential, supported by detailed experimental protocols and visual diagrams.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters influence its solubility, volatility, and potential for movement and persistence in various environmental compartments.

| Property | Value | Reference |

| Chemical Name | 2-[4,6-bis(difluoromethoxy)pyrimidin-2-ylcarbamoylsulfamoyl]benzoic acid | [1] |

| CAS Number | 113036-87-6 | [1] |

| Molecular Formula | C₁₅H₁₂F₄N₄O₇S | [2] |

| Molecular Weight | 468.34 g/mol | [2] |

| Appearance | Colorless, crystalline solid | [1] |

| Melting Point | 194.8 - 197.4 °C (with decomposition) | [2][3] |

| Vapor Pressure | <5 x 10⁻³ mPa (<3.75 x 10⁻⁸ mm Hg) at 25 °C | [3] |

| Water Solubility | 70 mg/L at 20 °C and pH 7 | [1][4] |

| 1 ppm at pH 5 | [4] | |

| 9 ppm at pH 6 | [4] | |

| 600 ppm at pH 8 | [4] | |

| 4500 ppm at pH 9 | [4] | |

| Octanol-Water Partition Coefficient (log Kow) | 0.06 at 25 °C | [3] |

| Dissociation Constant (pKa) | 5.1 | [3][4] |

| Density | 1.61 g/cm³ at 20 °C | [3] |

Degradation in the Environment

This compound degrades in the environment through a combination of chemical and biological processes. The primary mechanisms are hydrolysis, photolysis, and microbial degradation. The rate and extent of degradation are significantly influenced by environmental factors such as pH, temperature, and microbial activity.

Hydrolysis

Hydrolysis is a major degradation pathway for this compound, particularly in acidic conditions. The cleavage of the sulfonylurea bridge is the principal reaction, yielding two main metabolites: methyl 2-(aminosulfonyl)benzoate and 2-amino-4,6-bis(difluoromethoxy)pyrimidine.[5][6] The rate of hydrolysis is highly dependent on pH.

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| 2 | - | 0.90 days | [3] |

| 3 | 50 | 10 hours | [3] |

| 3 | - | 0.97 days | [3] |

| 4 | 40 | 0.32 days | [3] |

| 4 | 30 | 0.65 days | [3] |

| 4 | 25 | 1.06 days | [3] |

| 4 | 22 | 5.6 days | [3] |

| 4 | 20 | 1.41 days | [3] |

| 4 | 15 | 2.34 days | [3] |

| 5 | 50 | 10 hours | [3] |

| 5 | - | 12.34 days | [3] |

| 5 | - | >30 days | [4] |

| 6.5 | - | 48.88 days | [3] |

| 7 | 50 | >300 hours | [3] |

| 7 | 40 | 41 days | [3] |

| 7 | - | 298.81 days | [3] |

| 8.5 | - | - | [3] |

| 9 | 50 | >300 hours | [3] |

| 9 | 40 | 95 days | [3] |

| 10 | 50 | 120 hours | [3] |

Experimental Protocol: Hydrolysis Rate Determination (Following OECD Guideline 111)

This protocol outlines a standard laboratory method for determining the rate of abiotic hydrolysis of a chemical substance.[7]

-

Test Substance Preparation: A stock solution of radiolabeled this compound is prepared in a suitable solvent. The final concentration in the test solutions should be environmentally relevant and allow for accurate quantification.

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared for a range of pH values (e.g., 4, 7, and 9) to represent different environmental conditions.[8]

-

Incubation: The test substance is added to the buffer solutions in sterile, sealed vessels. The vessels are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).[8] Control samples without the test substance are also prepared.

-

Sampling and Analysis: At predetermined time intervals, duplicate samples are withdrawn. The concentration of the parent compound and its degradation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection.[9]

-

Data Analysis: The degradation rate constant and the half-life (DT₅₀) are calculated assuming pseudo-first-order kinetics.

Photolysis

Photodegradation, or photolysis, is the breakdown of chemicals by light. This compound does not readily undergo direct photolysis in water or on soil at environmentally relevant wavelengths (>290 nm).[3][4] However, under specific laboratory conditions using UV irradiation, it can be rapidly decomposed.[5] Photolysis in a pH 7 solution can lead to the formation of methylbenzoate and 4,6-(difluoromethoxy)pyrimidin-2-ylurea.[5]

| Condition | Wavelength | Half-life (DT₅₀) | Reference |

| Aqueous Solution (pH 7) | 254 nm | 10.0 minutes | [6] |

| Aqueous Solution (pH 7) | 300 nm, 366 nm | No significant degradation | [6] |

Experimental Protocol: Aqueous Photolysis (Following OECD Guideline 316)

This protocol describes a method to assess the direct phototransformation of a chemical in water.[7]

-

Test Solution Preparation: An aqueous solution of the test substance (radiolabeled this compound) is prepared in a sterile buffer (e.g., pH 7) and placed in quartz tubes.

-

Light Source: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm). Control samples are kept in the dark to measure hydrolysis and other non-photolytic degradation.

-

Incubation: The experiment is conducted at a constant temperature.

-

Sampling and Analysis: Samples are collected at various time points and analyzed by HPLC to determine the concentration of the parent compound and photoproducts.

-

Quantum Yield Calculation: The data is used to calculate the environmental quantum yield, which is then used to estimate the environmental photolysis half-life under specific sunlight conditions.

Microbial Degradation

Microbial degradation is a significant pathway for the dissipation of this compound in soil.[3] The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community.[10] While direct microbial degradation of the parent molecule at neutral pH is slow, microbes play a crucial role in mineralizing the hydrolysis and photolysis products.[5][11] For instance, the fungus Phanerochaete chrysosporium has been shown to mineralize the breakdown products of this compound.[5]

| Soil Type | Condition | Half-life (DT₅₀) | Reference |

| Sandy Loam (NY) | Field, bare soil | 12.6 days | [3] |

| Clay Loam (MS) | Field, bare soil | 13 days | [3] |

| Sandy Loam (MO) | Field, bare soil | 6.6 days | [3] |

| Sandy Loam (MO) | Field, cropped | 11.8 days | [3] |

| Loamy Sand (GA) | Field, bare soil | 3.8 days | [3] |

| Loamy Sand (GA) | Field, cropped | 5.1 days | [3] |

| Loamy Sand (WI) | Field, bare soil | 11 days | [3] |

| Loamy Sand (WI) | Field, cropped | 14 days | [3] |

| Sandy Loam | Laboratory, aerobic | 30 and 63 days | [3] |

| Sandy Loam | Laboratory, anaerobic | 41 and 89 days | [3] |

| Sandy Loam | Laboratory, sterile | 93.1 and 99.8 days | [3] |

| Sediment (stream) | Laboratory, anaerobic | 198 days | [3] |

| Sediment (pond) | Laboratory, anaerobic | 365 days | [3] |

Experimental Protocol: Aerobic Soil Metabolism (Following OECD Guideline 307)

This protocol is designed to determine the rate and route of aerobic degradation of a substance in soil.[12]

-

Soil Selection and Preparation: Representative agricultural soils are collected and characterized (pH, organic carbon, texture, etc.). The soil is sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Radiolabeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark in flow-through systems or biometer flasks at a constant temperature (e.g., 20°C). Air is passed through the system to maintain aerobic conditions. Volatile organic compounds and ¹⁴CO₂ are trapped.

-

Sampling and Extraction: At various time intervals, soil samples are collected and extracted with appropriate solvents.

-

Analysis: The extracts are analyzed by techniques like HPLC and Thin-Layer Chromatography (TLC) to quantify the parent compound and its transformation products. The trapped volatiles are also analyzed.

-

Data Analysis: The degradation half-life (DT₅₀) and the formation and decline of major metabolites are determined. A mass balance is performed to account for the applied radioactivity.

Caption: Degradation pathways of this compound.

Mobility in Soil

The mobility of this compound in soil determines its potential to leach into groundwater. Mobility is primarily influenced by the herbicide's adsorption to soil particles, which is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

This compound is weakly adsorbed by soil components, and therefore, leaching can occur.[3] Its mobility is expected to be moderate to very high depending on the soil type.[3]

| Parameter | Value | Interpretation | Reference |

| Koc | 50 (estimate) | Moderate to very high mobility | [1] |

| Retardation Factor (Rf) | 0.15 (1992), 0.12 (1993) | Low mobility in the studied soils | [13] |

| Adsorption Distribution Coefficient (Kd) | 0.1 to 1.18 | Low adsorption | [14] |

Experimental Protocol: Soil Adsorption/Desorption (Following OECD Guideline 106)

This protocol is used to determine the adsorption and desorption characteristics of a chemical in soil.[12]

-

Soil Selection: A minimum of four different soil types with varying properties (pH, organic carbon, clay content, etc.) are selected.

-

Test Solution Preparation: Solutions of radiolabeled this compound in 0.01 M CaCl₂ are prepared at several concentrations.

-

Equilibration: Soil is added to the test solutions in centrifuge tubes. The tubes are shaken for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Phase Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.

-

Analysis: The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption (Optional): The supernatant is replaced with a fresh solution of 0.01 M CaCl₂, and the tubes are shaken again to determine the amount of desorbed substance.

-

Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated using the Freundlich or Langmuir adsorption isotherm.

Caption: Workflow for a soil sorption study.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow).